7-Aminoflunitrazepam-D7

Description

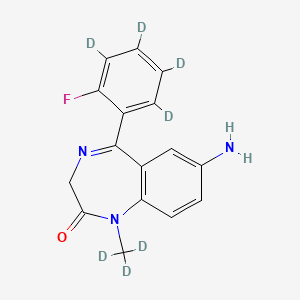

Structure

3D Structure

Properties

IUPAC Name |

7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTCDLGUFORGHGY-AAYPNNLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101024711 | |

| Record name | 7-Aminoflunitrazepam-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

879894-27-6 | |

| Record name | 7-Aminoflunitrazepam-d7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101024711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 879894-27-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties and Structure of 7-Aminoflunitrazepam-D7

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoflunitrazepam-D7 is the deuterated form of 7-aminoflunitrazepam (B158405), which is the principal urinary metabolite of the potent benzodiazepine, flunitrazepam.[1][2][3][4][5][6] Flunitrazepam, marketed under trade names like Rohypnol, is prescribed for severe insomnia but is also known for its illicit use.[2][3][6] Due to the rapid metabolism of flunitrazepam, its parent form may be undetectable in biological samples after a certain period.[6][7] Consequently, the detection of its major metabolite, 7-aminoflunitrazepam, is crucial in clinical and forensic toxicology to confirm exposure.[1][4][5]

This compound serves as an essential tool in analytical chemistry, specifically as an internal standard for the quantification of 7-aminoflunitrazepam by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2][8][9] Its stable isotope-labeled structure ensures that it mimics the chemical behavior of the non-deuterated analyte during extraction, derivatization, and analysis, leading to more accurate and precise quantification.[2][10] This guide provides a comprehensive overview of the chemical properties, structure, and analytical applications of this compound.

Chemical Structure and Properties

This compound is structurally identical to 7-aminoflunitrazepam, with the exception of seven hydrogen atoms being replaced by their heavier isotope, deuterium. Specifically, the methyl group attached to the nitrogen at position 1 is a trideuteriomethyl group, and four hydrogen atoms on the 6-fluorophenyl ring are substituted with deuterium.[8][11]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 7-amino-5-(2,3,4,5-tetradeuterio-6-fluorophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one | [11] |

| CAS Number | 879894-27-6 | [2][8][11] |

| Molecular Formula | C₁₆H₇D₇FN₃O | [2][8] |

| InChI | InChI=1S/C16H14FN3O/c1-20-14-7-6-10(18)8-12(14)16(19-9-15(20)21)11-4-2-3-5-13(11)17/h2-8H,9,18H2,1H3/i1D3,2D,3D,4D,5D | [8][11] |

| InChIKey | LTCDLGUFORGHGY-AAYPNNLASA-N | [8][11] |

| Canonical SMILES | [2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)N(C3=C2C=C(C=C3)N)C([2H])([2H])[2H])F)[2H])[2H] | [11] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 290.34 g/mol | [2][9][11] |

| Exact Mass | 290.15602746 Da | [11] |

| XLogP3 | 1.3 | [11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| Rotatable Bond Count | 1 | [11] |

| Topological Polar Surface Area | 58.7 Ų | [11] |

For comparative purposes, the properties of the non-deuterated 7-Aminoflunitrazepam are provided below.

Table 3: Chemical Identifiers for 7-Aminoflunitrazepam

| Identifier | Value | Source |

| IUPAC Name | 7-amino-5-(2-fluorophenyl)-1-methyl-3H-1,4-benzodiazepin-2-one | [12] |

| CAS Number | 34084-50-9 | [4][12] |

| Molecular Formula | C₁₆H₁₄FN₃O | [4][12] |

| InChIKey | LTCDLGUFORGHGY-UHFFFAOYSA-N | [4][12] |

| Canonical SMILES | CN1C(=O)CN=C(C2=C1C=CC(=C2)N)C3=CC=CC=C3F | [12] |

Table 4: Physicochemical Properties of 7-Aminoflunitrazepam

| Property | Value | Source |

| Molecular Weight | 283.30 g/mol | [12] |

| Exact Mass | 283.11209024 Da | [12] |

| XLogP3 | 1.3 | [12] |

Metabolic Pathway of Parent Compound: Flunitrazepam

7-Aminoflunitrazepam is a product of the metabolism of flunitrazepam.[1][3][5][6][12] The major metabolic pathways for flunitrazepam include N-demethylation, 3-hydroxylation, and nitro-reduction.[5] The reduction of the 7-nitro group leads to the formation of 7-aminoflunitrazepam.[5][6]

Caption: Metabolic pathways of Flunitrazepam.

Experimental Protocols and Methodologies

This compound is primarily used as an internal standard in chromatographic-mass spectrometric methods.[8][13] A detailed protocol for the analysis of 7-aminoflunitrazepam in urine using GC-MS with this compound as an internal standard is described below.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of 7-Aminoflunitrazepam in Urine

This method is adapted from a collaborative study for the determination of 7-aminoflunitrazepam in urine.[1]

4.1.1 Reagents and Materials

-

7-Aminoflunitrazepam standard solution

-

This compound internal standard solution (e.g., 100 µg/mL in acetonitrile)[1]

-

Carbonate buffer (1.5 M, pH 9.0)

-

Ethyl acetate

-

N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) for derivatization

-

Methanol

-

Blank human urine[1]

4.1.2 Sample Preparation: Extraction and Derivatization

-

To 2 mL of a urine sample, add 100 µL of the 7-amino-FM2-d7 internal standard solution.[1]

-

Add 1 mL of carbonate buffer solution and 5 mL of ethyl acetate.[1]

-

Vortex the mixture for 5 minutes and then centrifuge at 1500 rpm for 5 minutes.[1]

-

Transfer the upper organic layer to a clean test tube.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[1]

-

Reconstitute the dried extract and derivatize the 7-aminoflunitrazepam to its trimethylsilyl (B98337) (TMS) derivative using MSTFA.[1]

4.1.3 GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 GC or equivalent.[1]

-

Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.[1]

-

Column: HP-5MS capillary column (30 m × 0.25-mm i.d., 0.25-μm film thickness) or similar.[1]

-

Analysis Mode: Selected Ion Monitoring (SIM).[1]

Table 5: Selected Ions for GC-MS Analysis (as TMS-derivatives)

| Compound | Quantitation Ion (m/z) | Qualifier Ions (m/z) | Source |

| 7-Aminoflunitrazepam | 355 | 326, 327 | [1] |

| This compound | 362 | 333, 334 | [1] |

4.1.4 Calibration and Quantification A five-point standard curve is prepared using blank urine spiked with known concentrations of 7-aminoflunitrazepam (e.g., 80, 100, 120, 150, and 200 ng/mL).[1] The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard (this compound).[1]

Caption: GC-MS analytical workflow for 7-aminoflunitrazepam.

Applications

The primary application of this compound is as an internal standard for the quantitative analysis of 7-aminoflunitrazepam in biological matrices.[2][8][9][10] This is critical in:

-

Forensic Toxicology: To confirm the use of flunitrazepam in cases of drug-facilitated crimes.[8]

-

Clinical Toxicology: For monitoring patients prescribed flunitrazepam and in emergency toxicology settings.[2]

-

Urine Drug Testing: In workplace and sports anti-doping programs.[2]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[11] Standard laboratory safety precautions should be followed when handling this compound.

Table 6: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Warning | H302: Harmful if swallowed |

Source:[11]

Conclusion

This compound is an indispensable analytical tool for the accurate quantification of 7-aminoflunitrazepam. Its use as an internal standard in methods like GC-MS and LC-MS enhances the reliability of toxicological findings, which is paramount in both clinical and forensic investigations. This guide has provided the core chemical properties, structural details, and a validated analytical protocol, offering a comprehensive resource for professionals in the field.

References

- 1. jfda-online.com [jfda-online.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. hrpub.org [hrpub.org]

- 8. caymanchem.com [caymanchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. This compound solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 879894-27-6 [sigmaaldrich.com]

- 11. This compound | C16H14FN3O | CID 117064910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 7-Aminoflunitrazepam | C16H14FN3O | CID 92294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of 7-Aminoflunitrazepam-D7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of 7-Aminoflunitrazepam-D7, a crucial internal standard for the quantitative analysis of 7-aminoflunitrazepam (B158405) in various biological matrices. This document outlines a plausible synthetic pathway, detailed experimental protocols, and the analytical methods used to certify its isotopic enrichment.

Introduction

7-Aminoflunitrazepam is the major metabolite of the potent benzodiazepine (B76468) flunitrazepam. Its detection and quantification are critical in forensic toxicology, clinical chemistry, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for accurate and precise quantification by mass spectrometry-based methods, correcting for matrix effects and variations in sample processing.

Commercially available this compound is typically a Certified Reference Material (CRM), indicating a high degree of purity and well-characterized isotopic distribution. The deuterium (B1214612) atoms are strategically placed on the N-methyl group (D3) and the 5-(2-fluorophenyl) ring (D4), providing a significant mass shift from the unlabeled analyte and minimizing the risk of isotopic exchange.

Synthesis of this compound

A plausible and efficient synthetic route for this compound involves a multi-step process starting from deuterated precursors to build the benzodiazepine scaffold, followed by the reduction of the nitro group. This approach ensures high levels of deuterium incorporation at specific sites.

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

-

Preparation of the deuterated 2-aminobenzophenone (B122507) intermediate: This involves the synthesis of 2-amino-5-nitro-2'-fluoro-benzophenone-d4.

-

Formation of the deuterated benzodiazepine ring: Cyclization and N-methylation with a deuterated methyl source to yield Flunitrazepam-D7.

-

Reduction of the nitro group: Conversion of the 7-nitro group to the 7-amino group to afford the final product, this compound.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for each stage of the synthesis.

-

Grignard Reagent Preparation from 1-Bromo-2-fluorobenzene-d4: To a solution of magnesium turnings in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of 1-bromo-2-fluorobenzene-d4 in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Coupling Reaction: The freshly prepared Grignard reagent is added to a solution of 2-amino-5-nitrobenzonitrile (B98050) in anhydrous THF at a low temperature (e.g., -78 °C). The reaction is slowly warmed to room temperature and stirred until completion.

-

Hydrolysis and Purification: The reaction is quenched with an acidic aqueous solution (e.g., ammonium (B1175870) chloride) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to yield 2-amino-5-nitro-2'-fluoro-benzophenone-d4.

-

Cyclization: The 2-amino-5-nitro-2'-fluoro-benzophenone-d4 is reacted with glycine ethyl ester hydrochloride in the presence of a base (e.g., pyridine) and heated to form the benzodiazepine ring structure.

-

N-Methylation: The resulting desmethyl-flunitrazepam-d4 is dissolved in a suitable solvent (e.g., dimethylformamide) and treated with a strong base (e.g., sodium hydride) to deprotonate the amide nitrogen. Deuterated methyl iodide (CD3I) is then added to introduce the trideuteromethyl group at the N-1 position.

-

Purification: The reaction mixture is worked up by quenching with water and extracting with an organic solvent. The crude Flunitrazepam-D7 is purified by recrystallization or column chromatography.

-

Reduction of the Nitro Group: Flunitrazepam-D7 is dissolved in a suitable solvent mixture (e.g., ethanol/water). A reducing agent, such as sodium dithionite (B78146) or catalytic hydrogenation (e.g., H2 gas with a palladium on carbon catalyst), is used to reduce the 7-nitro group to a 7-amino group.

-

Final Purification: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the final product, this compound.

Isotopic Purity Analysis

The determination of isotopic purity is critical to ensure the reliability of this compound as an internal standard. The primary techniques employed are high-resolution mass spectrometry (HRMS) and quantitative nuclear magnetic resonance (qNMR) spectroscopy.

Experimental Workflow for Purity Assessment

Caption: Workflow for the analysis and certification of this compound.

High-Resolution Mass Spectrometry (HRMS)

Methodology: A solution of this compound is infused into a high-resolution mass spectrometer (e.g., Orbitrap or TOF). The high resolving power of the instrument allows for the separation and accurate mass measurement of the different isotopologues (D7, D6, D5, etc.). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak in the mass spectrum.

Data Presentation: The isotopic distribution is typically presented in a tabular format.

| Isotopologue | Relative Abundance (%) |

| D7 | > 98% |

| D6 | < 2% |

| D5 | < 0.5% |

| D4 | < 0.1% |

| D3 | < 0.1% |

| D2 | < 0.1% |

| D1 | < 0.1% |

| D0 (Unlabeled) | < 0.1% |

| Note: These are typical expected values for a high-purity CRM and may vary slightly between batches. |

Quantitative Nuclear Magnetic Resonance (qNMR)

Methodology: qNMR is used to determine the chemical purity of the this compound sample. A precisely weighed amount of the sample is dissolved in a deuterated solvent along with a known amount of a certified internal standard of high purity. The ¹H NMR spectrum is acquired under quantitative conditions (e.g., long relaxation delay). The purity of the sample is calculated by comparing the integral of a characteristic signal of the analyte with that of the internal standard.

Data Presentation:

| Parameter | Specification |

| Chemical Purity (by qNMR) | ≥ 99.0% |

| Solvent Content (by ¹H NMR) | < 0.5% |

| Water Content (by Karl Fischer) | < 0.5% |

Conclusion

The synthesis of this compound with high isotopic purity is a meticulous process that relies on the use of deuterated starting materials and carefully controlled reaction conditions. The subsequent certification of its isotopic and chemical purity through advanced analytical techniques like HRMS and qNMR ensures its suitability as a reliable internal standard for demanding quantitative applications in research and diagnostics. This guide provides a foundational understanding of the key aspects involved in the production and quality control of this essential analytical tool.

The Crucial Role of 7-Aminoflunitrazepam-D7 in the Bioanalytical Quantitation of Flunitrazepam

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Aminoflunitrazepam-D7, a critical internal standard for the accurate quantification of 7-Aminoflunitrazepam (B158405), the primary urinary metabolite of the potent benzodiazepine (B76468), Flunitrazepam. Understanding the metabolic fate of Flunitrazepam and the analytical methodologies for its detection is paramount in clinical toxicology, forensic analysis, and drug development. This document outlines the metabolic pathway, presents key quantitative data from scientific studies, and details the experimental protocols necessary for the robust analysis of these compounds.

The Metabolic Conversion of Flunitrazepam

Flunitrazepam undergoes extensive metabolism in the body, primarily through nitro-reduction, N-demethylation, and 3-hydroxylation. The major metabolic pathway involves the reduction of the 7-nitro group to form 7-aminoflunitrazepam.[1] This metabolite is a key biomarker for confirming the ingestion of flunitrazepam, as it is often detected at higher concentrations and for a longer duration than the parent drug.[2][3] The use of a stable isotope-labeled internal standard, this compound, is essential for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of quantitative analyses.[4][5]

Quantitative Analysis of Flunitrazepam and its Metabolites

The detection and quantification of flunitrazepam and its metabolites, particularly 7-aminoflunitrazepam, are crucial in forensic and clinical settings. Various analytical techniques, primarily gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed for this purpose.[6][7][8] The following tables summarize key quantitative data from published studies.

Table 1: Urinary Detection of 7-Aminoflunitrazepam after a Single Oral Dose of Flunitrazepam

| Dose of Flunitrazepam | Detection Method | Peak Concentration (µg/L) | Detection Time | Reference |

| 0.5 mg | LC-MS/MS | Not specified | Up to 120 h (some >240 h) | [2] |

| 2.0 mg | LC-MS/MS | Not specified | Up to 240 h | [2] |

| 1 mg | GC-MS | Not specified | Up to 48 h | [2] |

| 1 mg | LC-MS | Not specified | Up to 96 h | [2] |

| 1 mg | LC-MS/MS | Not specified | Up to 6 days | [2] |

| 2 mg | GC-MS (NCI) | 70 - 518 | Up to 28 days | [2][9] |

| 1 or 4 mg | GC-MS | 2 - 58 (low dose), 2 - 118 (high dose) | Throughout 72 h | [2] |

Table 2: Limits of Quantification (LOQ) for Flunitrazepam and 7-Aminoflunitrazepam

| Analyte | Matrix | Method | LOQ | Reference |

| Flunitrazepam | Blood/Urine | HPLC-PDA | 5 ng/mL | [7] |

| 7-Aminoflunitrazepam | Blood/Urine | HPLC-PDA | 5 ng/mL | [7] |

| Flunitrazepam | Blood/Urine | GC-MS (SIM) | 1.0 ng/mL | [7] |

| 7-Aminoflunitrazepam | Blood/Urine | GC-MS (SIM) | 1.0 ng/mL | [7] |

| Flunitrazepam | Urine | GC-MS (NCI) | 100 pg/mL | [9] |

| 7-Aminoflunitrazepam | Urine | GC-MS (NCI) | 10 pg/mL | [9] |

| Flunitrazepam and Metabolites | Serum/Plasma/Urine | HPLC-UV | At least 1 ng/mL | [10] |

Experimental Protocols

Accurate and reproducible quantification of 7-aminoflunitrazepam requires meticulously validated experimental protocols. Below are detailed methodologies adapted from established scientific literature.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

This protocol is a generalized workflow based on methods described for benzodiazepine analysis.[11][12][13]

-

Sample Pre-treatment: To 1 mL of urine, add 100 µL of a deuterated internal standard solution (containing this compound and Flunitrazepam-D7).[2][13] Add 100 µL of β-glucuronidase solution and 1 mL of acetate (B1210297) buffer (pH 5.0).[2][13] Incubate the mixture at 37-45°C for at least 3 hours to hydrolyze glucuronide conjugates.[13][14]

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by sequentially passing methanol (B129727) (3 mL), deionized water (3 mL), and 0.1 M phosphate (B84403) buffer (pH 6.0; 2 mL) through the column.[13]

-

Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water (3 mL) followed by a hexane (B92381) wash to remove interferences.[7][13]

-

Elution: Elute the analytes with an appropriate solvent mixture, such as ethyl acetate-methanol or ethyl acetate with 2% ammonium (B1175870) hydroxide.[7][13]

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen.[11] Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis or in ethyl acetate for GC-MS analysis.[7][11]

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of benzodiazepines and their metabolites.[8][12]

-

Liquid Chromatography (LC):

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[8]

-

Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for each analyte and internal standard for accurate identification and quantification.[11]

-

Instrumental Analysis: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is another robust technique, often requiring derivatization of the analytes to improve their chromatographic properties.[6][15]

-

Derivatization: The extracted and dried residue is derivatized using an agent such as methyl-bis-trifluoroacetamide (MBTFA) or heptafluorobutyric anhydride (B1165640) (HFBA) to create more volatile and thermally stable derivatives.[6][16]

-

Gas Chromatography (GC):

-

Column: A capillary column, such as a 5% phenyl-methylpolysiloxane column, is typically used.

-

-

Mass Spectrometry (MS):

Conclusion

The use of this compound as an internal standard is indispensable for the accurate and reliable quantification of 7-Aminoflunitrazepam, the primary metabolite of Flunitrazepam. This technical guide has provided an in-depth overview of the metabolic pathway, summarized critical quantitative data, and detailed the experimental protocols necessary for robust bioanalysis. By employing these validated methodologies, researchers, scientists, and drug development professionals can ensure the integrity and precision of their findings in clinical and forensic toxicology.

References

- 1. Metabolic Profile of Flunitrazepam: Clinical and Forensic Toxicological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Postmortem distribution of flunitrazepam and its metabolite 7-aminoflunitrazepam in body fluids and solid tissues in an autopsy case: Usefulness of bile for their detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 5. Flunitrazepam-D7 | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 6. The detection and quantitation of 7-aminoflunitrazepam, the major urinary metabolite of flunitrazepam, by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Determination of flunitrazepam and its main metabolites in serum and urine by HPLC after mixed-mode solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. agilent.com [agilent.com]

- 14. academic.oup.com [academic.oup.com]

- 15. jfda-online.com [jfda-online.com]

- 16. ovid.com [ovid.com]

The Gold Standard: A Technical Guide to the Role of Deuterated Standards in Quantitative Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of deuterated internal standards in achieving accurate and reliable quantification in mass spectrometry. By leveraging the principles of isotope dilution, these standards have become an indispensable tool in regulated bioanalysis, clinical diagnostics, and various research applications. This document provides an overview of the core principles, detailed experimental protocols for key applications, and quantitative data demonstrating their impact on assay performance.

Core Principles: Isotope Dilution Mass Spectrometry

Quantitative mass spectrometry relies on the precise measurement of an analyte's signal intensity to determine its concentration. However, the analytical process is susceptible to various sources of error that can affect signal stability, including sample matrix effects, ionization suppression or enhancement, and variations in sample preparation and instrument performance.[1][2] Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique that effectively mitigates these issues by using a stable isotope-labeled (SIL) version of the analyte as an internal standard (IS).[3]

Deuterated standards, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H), are the most common type of SIL internal standards.[1] The key principle is that the deuterated standard is chemically identical to the analyte and therefore exhibits nearly the same physicochemical properties.[4] This includes co-elution during chromatography, identical extraction recovery, and similar ionization efficiency in the mass spectrometer.[5]

By adding a known amount of the deuterated standard to the sample at the earliest stage of preparation, it acts as a perfect mimic for the analyte.[4] Any variability encountered during the analytical workflow will affect both the analyte and the deuterated standard to the same extent.[2] Since the mass spectrometer can differentiate between the analyte and the slightly heavier deuterated standard, the ratio of their signal responses remains constant, even if the absolute signal intensities fluctuate.[1] This constant ratio is then used to accurately calculate the concentration of the analyte in the original sample.[3]

Advantages of Deuterated Internal Standards

The use of deuterated internal standards is considered the gold standard in quantitative bioanalysis for several key reasons:[5]

-

Enhanced Accuracy and Precision: By normalizing for variations throughout the analytical process, deuterated standards significantly improve the accuracy and precision of quantitative measurements.[6]

-

Correction for Matrix Effects: Matrix effects, caused by co-eluting components from the sample matrix that interfere with the ionization of the analyte, are a major challenge in LC-MS/MS. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for effective compensation.[1]

-

Improved Reproducibility: The use of deuterated standards leads to more robust and reproducible methods, resulting in higher throughput and fewer failed analytical runs.[1]

-

Regulatory Acceptance: Regulatory bodies such as the FDA and EMA recognize the value of using stable isotope-labeled internal standards for bioanalytical method validation.[1]

Mandatory Visualizations

Logical Workflow for Isotope Dilution Mass Spectrometry

Caption: Logical principle of Isotope Dilution Mass Spectrometry.

General Experimental Workflow

Caption: A typical bioanalytical workflow using a deuterated internal standard.

Atorvastatin (B1662188) Metabolism Pathway

Caption: Simplified metabolic pathway of Atorvastatin.

Experimental Protocols & Data Presentation

The following sections provide detailed methodologies and quantitative data for the analysis of several compounds using LC-MS/MS with deuterated internal standards.

Quantification of Busulfan in Human Plasma

Experimental Protocol:

-

Sample Preparation: To 50 µL of plasma, 250 µL of methanol (B129727) containing the deuterated internal standard (busulfan-d8) at a concentration of 0.1 µg/mL was added for protein precipitation. The mixture was vortexed for 30 seconds and then centrifuged at 16,100 x g for 2 minutes. 50 µL of the supernatant was then diluted with 950 µL of water before injection.[7]

-

Chromatography: An ACQUITY UPLC HSS T3 column (2.1 x 50 mm, 1.8 µm) was used with a mobile phase consisting of A) Water with 2 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid and B) Methanol with 2 mM ammonium acetate and 0.1% formic acid. The total run time was 2.5 minutes.[7]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode was used. Multiple Reaction Monitoring (MRM) was employed for quantification.[1]

Quantitative Data Summary:

| Parameter | Result | Reference |

| Linearity Range | 0.025 - 6.2 µg/mL | [8] |

| Lower Limit of Quantification (LLOQ) | 5 ng/mL | [1] |

| Intra-day Precision (%CV) | < 10% | [1] |

| Inter-day Precision (%CV) | < 10% | [1] |

| Accuracy (%Bias) | Within ±15% | [9] |

| Recovery | 85.1 - 106.1% | [7] |

Quantification of Testosterone (B1683101) in Human Serum

Experimental Protocol:

-

Sample Preparation: To 2 mL of serum, a deuterated internal standard (testosterone-d2) was added. Liquid-liquid extraction was performed with 10 mL of a tert-butyl methyl ether/petroleum ether (30:70, v/v) mixture. The organic layer was evaporated, and the residue was reconstituted in 150 µL of the mobile phase.

-

Chromatography: An Inertsil ODS-3 column (150 x 2.1 mm, 3 µm) was used with an isocratic mobile phase of acetonitrile/methanol/water (20:55:25, v/v/v) at a flow rate of 300 µL/min.

-

Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive mode was used. MRM transitions were monitored for both testosterone and testosterone-d2.

Quantitative Data Summary:

| Parameter | Result | Reference |

| Linearity Range | 0.175 - 35 nmol/L | [10] |

| Lower Limit of Detection (LOD) | 9.71 pmol/L (0.280 ng/dL) | [11] |

| Intra-assay Precision (%CV) | 1.3 - 6.3% | [12] |

| Inter-assay Precision (%CV) | 0.3 - 9.7% | [12] |

| Accuracy (%Bias) | Not significantly different from reference methods | [11] |

| Recovery | 97 - 108% | [12] |

Quantification of 25-Hydroxyvitamin D in Human Plasma

Experimental Protocol:

-

Sample Preparation: Plasma samples were spiked with a deuterated internal standard (d3-25OHD3). This was followed by protein precipitation, solid-phase extraction (SPE) for cleanup, and derivatization with 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) to enhance ionization efficiency.[2][13]

-

Chromatography: Ultra-high-performance liquid chromatography (UHPLC) was performed with a total sample run time of less than 5 minutes.[13]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive ion mode was used, employing MRM for the simultaneous determination of multiple vitamin D metabolites.[13]

Quantitative Data Summary:

| Parameter | Result | Reference |

| Linearity Range | Up to three orders of magnitude | [13] |

| Lower Limit of Quantification (LLOQ) | 10 - 20 pg/mL | [13] |

| Intra-day Precision (%CV) | 1.6 - 4.1% | [13] |

| Inter-day Precision (%CV) | 3.7 - 6.8% | [13] |

| Spiked Recovery (25-OH-D3) | 103.8% | [5] |

| Spiked Recovery (25-OH-D2) | 98.8% | [5] |

Quantification of Caffeine (B1668208) in Human Plasma

Experimental Protocol:

-

Sample Preparation: Protein precipitation was performed by adding an organic solvent containing the deuterated internal standard (Caffeine-D3) to the plasma samples.[14]

-

Chromatography: A C18 column (e.g., 4.6 x 50 mm, 5 µm) was used with a mobile phase consisting of a mixture of formic acid, water, and methanol.[14]

-

Mass Spectrometry: A triple quadrupole mass spectrometer with ESI in positive mode was used. MRM transitions for caffeine (m/z 195.10 > 138.00) and caffeine-D3 (m/z 198.10 > 141.10) were monitored.[14]

Quantitative Data Summary:

| Parameter | Result | Reference |

| Linearity Range | 10 - 10,000 ng/mL | [14] |

| Within-batch Precision (%CV) | 0.95 - 7.22% | [14] |

| Between-batch Precision (%CV) | 1.83 - 8.66% | [14] |

| Within-batch Accuracy (%Bias) | -8.76% to 9.61% | [14] |

| Between-batch Accuracy (%Bias) | -7.47% to 1.42% | [14] |

Conclusion

Deuterated internal standards, when used in conjunction with isotope dilution mass spectrometry, represent the gold standard for quantitative bioanalysis. Their ability to mimic the analyte of interest throughout the entire analytical process provides a robust and reliable means of correcting for inevitable experimental variations. This leads to a significant improvement in the accuracy and precision of the data generated, which is paramount in regulated environments such as clinical trials and drug development. The detailed protocols and data presented in this guide underscore the profound impact of deuterated standards on achieving high-quality, defensible quantitative results in mass spectrometry.

References

- 1. One moment, please... [mygenome.asia]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. Contribution of cytochrome P450 3A4 and 3A5 to the metabolism of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. tandfonline.com [tandfonline.com]

- 8. ClinPGx [clinpgx.org]

- 9. droracle.ai [droracle.ai]

- 10. youtube.com [youtube.com]

- 11. FIGURE 1. [Pathways of testosterone biosynthesis and...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to 7-Aminoflunitrazepam-D7 Certified Reference Material for Researchers and Drug Development Professionals

Introduction

7-Aminoflunitrazepam-D7 is the stable isotope-labeled internal standard for 7-aminoflunitrazepam (B158405), the major urinary metabolite of the potent benzodiazepine (B76468) flunitrazepam. Marketed under the trade name Rohypnol, flunitrazepam is prescribed for severe insomnia but has also been illicitly used. Accurate quantification of its metabolite is crucial in clinical toxicology, forensic analysis, and pain management monitoring. This technical guide provides an in-depth overview of commercially available this compound Certified Reference Materials (CRMs), their applications, and associated analytical methodologies.

Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound as a CRM, ensuring high purity and accurate concentration for use as an internal standard in quantitative analysis by Gas Chromatography/Mass Spectrometry (GC/MS) or Liquid Chromatography/Mass Spectrometry (LC/MS).[1] Below is a summary of offerings from prominent vendors.

| Supplier | Product Number | Concentration | Solvent | Format | Storage |

| Cerilliant (via Sigma-Aldrich) | A-921-1ML | 100 µg/mL | Acetonitrile (B52724) | 1 mL ampule | Freeze |

| Cerilliant (via Sigma-Aldrich) | A-925-1ML | 1.0 mg/mL | Acetonitrile | 1 mL ampule | Freeze |

| Cayman Chemical | 19055 | 100 µg/mL | Acetonitrile | 1 mL ampule | -20°C |

| LGC Standards | Not specified | Not specified | Not specified | Not specified |

Note: Detailed quantitative data, including certified concentration with uncertainty and purity, are found in the Certificate of Analysis (CoA) provided by the supplier with each specific lot.

Experimental Protocols: Bioanalytical Methods for 7-Aminoflunitrazepam

The accurate quantification of 7-aminoflunitrazepam in biological matrices such as urine is critical for clinical and forensic applications. The use of a stable isotope-labeled internal standard like this compound is essential to correct for matrix effects and variations during sample preparation and analysis. Below are detailed methodologies for sample preparation and LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

Solid-phase extraction is a common and effective method for extracting and concentrating benzodiazepines and their metabolites from urine.

Materials:

-

Urine sample

-

This compound CRM solution

-

Phosphate (B84403) buffer (pH 6.0)

-

β-glucuronidase (for hydrolysis of conjugated metabolites)

-

SPE cartridges (e.g., mixed-mode cation exchange)

-

Elution solvent (e.g., ethyl acetate/methanol mixture)

-

Evaporation system (e.g., nitrogen evaporator)

-

Reconstitution solvent (e.g., mobile phase)

Procedure:

-

Sample Hydrolysis: To 1 mL of urine, add an appropriate volume of the this compound internal standard solution. Add phosphate buffer and β-glucuronidase. Incubate at an elevated temperature (e.g., 60°C) for a specified time (e.g., 1-2 hours) to cleave the glucuronide conjugates.

-

SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water or buffer.

-

Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include a weak organic solvent followed by a more polar solvent.

-

Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

-

Flow Rate: A typical flow rate is between 0.2 and 0.6 mL/min.

-

Injection Volume: 5-20 µL.

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

7-Aminoflunitrazepam: Specific precursor and product ion transitions need to be determined and optimized.

-

This compound: The precursor ion will be shifted by +7 m/z units compared to the unlabeled analyte, while the product ion may or may not be shifted depending on the fragmentation pattern.

-

-

Optimization: Collision energy and other MS parameters should be optimized for maximum signal intensity for both the analyte and the internal standard.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the use of this compound CRM, the following diagrams have been generated using the DOT language.

Conclusion

The use of this compound as a certified reference material is indispensable for the accurate and reliable quantification of 7-aminoflunitrazepam in biological samples. The commercial availability of this CRM from multiple accredited suppliers provides researchers, toxicologists, and drug development professionals with the necessary tools to develop and validate robust analytical methods. The detailed experimental protocols and logical workflows presented in this guide offer a comprehensive resource for laboratories involved in the analysis of flunitrazepam and its metabolites. For the most accurate and up-to-date quantitative information, users should always refer to the Certificate of Analysis provided by the supplier for the specific lot of the CRM being used.

References

In-Depth Technical Guide: Stability and Storage Conditions for 7-Aminoflunitrazepam-D7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for the certified reference material (CRM) 7-Aminoflunitrazepam-D7. As a deuterated internal standard, its stability is paramount for the accurate quantification of 7-aminoflunitrazepam (B158405) in forensic, clinical, and research settings. This document outlines available stability data, potential degradation pathways, and detailed experimental protocols for stability assessment.

Stability and Storage Data

The stability of this compound is crucial for its use as an internal standard in quantitative analyses, typically by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] While extensive, publicly available stability studies specifically for the deuterated form are limited, information from manufacturers of certified reference materials and studies on the non-deuterated analog provide essential guidance.

| Parameter | Condition | Matrix/Solvent | Duration | Observation | Source |

| Long-Term Stability | -20°C | Acetonitrile (B52724) (1 mg/mL solution) | ≥ 3 years | Stable | Cayman Chemical Product Information |

| Recommended Storage | Freeze | Acetonitrile (1 mg/mL solution) | Not Specified | Recommended for long-term storage | Cerilliant Product Information[1] |

| Stability of Non-Deuterated Analog in Urine | 4°C | Urine | 8 months | >20% decrease in concentration | [2][3][4] |

| Stability of Non-Deuterated Analog in Urine | -20°C | Urine | 8 months | >20% decrease in concentration | [2][3][4] |

Note: The data for the non-deuterated analog in a biological matrix highlights the importance of proper storage and timely analysis of samples. The stability of the pure deuterated standard in a sealed ampule with an organic solvent is expected to be significantly better.

Recommended Storage Conditions

To ensure the integrity and longevity of this compound as a certified reference material, the following storage conditions are recommended:

-

Long-Term Storage: For extended periods, the standard, typically supplied in an acetonitrile solution, should be stored at -20°C or in a freezer.[1]

-

Shipping: The material is generally shipped at room temperature for domestic destinations, though this may vary for international shipping.

-

Handling: Once opened, it is advisable to use the standard promptly. To avoid repeated freeze-thaw cycles, consider aliquoting the solution into smaller, single-use vials. Protect the standard from direct light.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented in the available literature, benzodiazepines, in general, are susceptible to certain degradation mechanisms. The primary routes of degradation are likely to be hydrolysis and photolysis.

-

Hydrolysis: The benzodiazepine (B76468) ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. This can lead to the opening of the diazepine (B8756704) ring to form a benzophenone (B1666685) derivative.

-

Photodegradation: Exposure to light, especially UV radiation, can induce degradation of benzodiazepines. It is crucial to store the standard in amber vials or otherwise protected from light.

-

Oxidation: While less common, oxidative degradation can also occur, potentially affecting the amino group or other parts of the molecule.

Caption: Potential degradation pathways for 7-Aminoflunitrazepam.

Experimental Protocols

A comprehensive stability study for this compound should be designed to evaluate its integrity under various environmental conditions over time. The following outlines a general protocol for such a study.

Objective

To assess the long-term and accelerated stability of this compound certified reference material in its supplied solvent.

Materials

-

This compound CRM (e.g., 1 mg/mL in acetonitrile)

-

High-purity acetonitrile (LC-MS grade)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes (Class A)

-

Amber autosampler vials

-

LC-MS/MS or GC-MS system

Stability-Indicating Method

A validated stability-indicating analytical method is crucial. This method must be able to separate the intact drug from any potential degradation products and be quantitative. An LC-MS/MS method is often preferred for its specificity and sensitivity.

-

Instrumentation: A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Conditions:

-

Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor specific parent-to-product ion transitions for this compound.

-

Stability Study Design

-

Sample Preparation:

-

A fresh stock solution of this compound is prepared at the start of the study (T=0) to serve as the reference.

-

The CRM solution is aliquoted into multiple amber vials for storage under different conditions.

-

-

Storage Conditions:

-

Long-Term: -20°C ± 5°C

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: As per ICH Q1B guidelines (exposure to a light source).

-

-

Testing Schedule:

-

T=0: Initial analysis of the reference solution and stored samples.

-

Accelerated: 1, 3, and 6 months.

-

Long-Term: 3, 6, 9, 12, 18, 24, and 36 months.

-

-

Analysis:

-

At each time point, samples from each storage condition are withdrawn.

-

The samples are brought to room temperature.

-

A working solution is prepared by diluting the sample with acetonitrile.

-

The concentration of this compound is determined using the validated LC-MS/MS method.

-

The results are compared to the initial (T=0) concentration.

-

Chromatograms should be inspected for the appearance of any new peaks, which could indicate degradation products.

-

Caption: Workflow for a typical stability study of a reference material.

Conclusion

This compound, when stored as a certified reference material in acetonitrile at -20°C, is a stable compound for at least three years. For researchers, scientists, and drug development professionals, adherence to the recommended storage conditions is critical to ensure the accuracy and reliability of analytical results. While specific degradation pathways for the deuterated form are not well-established, understanding the potential for hydrolysis and photolysis based on the chemistry of benzodiazepines is important for proper handling. The implementation of a robust stability testing program, as outlined in the experimental protocol, is essential for any laboratory that prepares its own working solutions or needs to establish the stability of the standard under its specific laboratory conditions.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. Stability of 26 Sedative Hypnotics in Six Toxicological Matrices at Different Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

physical characteristics of 7-Aminoflunitrazepam-D7 powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Aminoflunitrazepam-D7 is the deuterated stable isotope-labeled internal standard for 7-aminoflunitrazepam (B158405). 7-Aminoflunitrazepam is the major urinary metabolite of flunitrazepam, a potent benzodiazepine.[1][2][3] Given the forensic and clinical significance of flunitrazepam, accurate and precise quantification of its metabolite is crucial. This technical guide provides an in-depth overview of the physical and chemical characteristics of this compound and detailed experimental protocols for its application in quantitative analysis.

Physicochemical Properties

While this compound is most commonly supplied as a certified reference solution in solvents like acetonitrile (B52724) or methanol (B129727), understanding the properties of its solid form is essential for various research applications.[3][4][5]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 7-amino-5-(6-fluorophenyl-d4)-1,3-dihydro-1-(methyl-d3)-2H-1,4-benzodiazepin-2-one | [4] |

| Molecular Formula | C₁₆H₇D₇FN₃O | [4] |

| Molecular Weight | 290.34 g/mol | [3] |

| CAS Number | 879894-27-6 | [3][4] |

| Appearance (Solid) | Neat solid (based on non-deuterated form) | [6] |

| Storage Temperature | -20°C (solid form) or as recommended for solution | [6] |

| Supplied Formulation | Typically as a solution in acetonitrile or methanol (e.g., 100 µg/mL or 1 mg/mL) | [3][4][5] |

Note: Some physical properties, such as appearance, are extrapolated from the non-deuterated form, 7-Aminoflunitrazepam, as the deuterated compound is primarily available in solution.

Experimental Protocols

This compound is a critical internal standard for the accurate quantification of 7-aminoflunitrazepam in biological matrices by mass spectrometry. Below are detailed protocols for its use in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

LC-MS/MS Analysis of 7-Aminoflunitrazepam in Urine

This protocol outlines a common method for the analysis of 7-aminoflunitrazepam in urine samples using solid-phase extraction (SPE) for sample cleanup.

3.1.1. Sample Preparation (Solid-Phase Extraction)

-

Sample Pre-treatment: To 200 µL of urine in a sample tube, add 20 µL of a 250 ng/mL this compound internal standard solution. Add 200 µL of 0.5 M ammonium (B1175870) acetate (B1210297) buffer (pH 5.0) containing β-glucuronidase.[7]

-

Hydrolysis: Incubate the mixture at 50°C for 1 hour to ensure the cleavage of any conjugated metabolites. After incubation, quench the reaction by adding 200 µL of 4% phosphoric acid.[7]

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis MCX µElution Plate with appropriate solvents (if required by the specific plate chemistry, though some modern methods eliminate this step).[7]

-

Load the pre-treated sample onto the SPE plate and apply a vacuum to draw the sample through the sorbent.

-

Wash the sorbent with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol to remove interfering substances.[7]

-

Dry the plate under high vacuum for approximately 30 seconds.[7]

-

-

Elution: Elute the analyte and internal standard with two aliquots of 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia (B1221849) solution.[7]

-

Final Dilution: Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile and 1% formic acid in water) prior to injection into the LC-MS/MS system.[7]

3.1.2. LC-MS/MS Instrumental Parameters

-

LC Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase A: 0.01% Formic acid in water.[7]

-

Mobile Phase B: 0.01% Formic acid in acetonitrile.[7]

-

Gradient: A typical gradient starts with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analytes.[7]

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the specific transitions of 7-aminoflunitrazepam and this compound.

Caption: Workflow for LC-MS/MS analysis of 7-aminoflunitrazepam in urine.

GC-MS Analysis of 7-Aminoflunitrazepam in Urine

This protocol provides a general outline for the analysis of 7-aminoflunitrazepam in urine using gas chromatography-mass spectrometry, which often requires derivatization.

3.2.1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

-

Sample Preparation: To 2 mL of urine, add 100 µL of a 100 µg/mL solution of this compound as the internal standard.[8]

-

Extraction: Add 1 mL of carbonate buffer and 5 mL of ethyl acetate. Vortex the mixture and centrifuge to separate the layers. Transfer the organic (ethyl acetate) layer to a clean tube.[8]

-

Evaporation: Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Derivatization: Reconstitute the dried extract in a suitable derivatizing agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), to create a more volatile and thermally stable derivative for GC analysis.[8]

3.2.2. GC-MS Instrumental Parameters

-

GC Column: An HP-5MS capillary column or equivalent is suitable.[8]

-

Injection Mode: Splitless injection is typically used for trace analysis.[8]

-

Oven Temperature Program: Start at a lower temperature (e.g., 150°C), then ramp up to a higher temperature (e.g., 300°C) to separate the analytes.[8]

-

Mass Spectrometry: Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the characteristic ions of the derivatized 7-aminoflunitrazepam and its deuterated internal standard.[8]

Caption: Workflow for GC-MS analysis of 7-aminoflunitrazepam in urine.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of 7-aminoflunitrazepam in forensic and clinical settings. Its physical and chemical properties are well-suited for its use as an internal standard in both LC-MS/MS and GC-MS methodologies. The detailed protocols provided in this guide offer a robust starting point for researchers and scientists in the field of analytical toxicology and drug metabolism studies. Adherence to these or similarly validated methods is essential for obtaining high-quality, defensible data.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 3. This compound solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | 879894-27-6 [sigmaaldrich.com]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound 1.0 mg/ml in Acetonitrile [lgcstandards.com]

- 6. caymanchem.com [caymanchem.com]

- 7. lcms.cz [lcms.cz]

- 8. jfda-online.com [jfda-online.com]

Methodological & Application

Application Note: Quantitative Analysis of 7-Aminoflunitrazepam in Biological Matrices using LC-MS/MS with 7-Aminoflunitrazepam-D7 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 7-aminoflunitrazepam (B158405), the major metabolite of flunitrazepam, in biological matrices such as urine and hair. The method utilizes 7-Aminoflunitrazepam-D7 as a stable isotope-labeled internal standard to ensure accuracy and precision. The protocol provides detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for forensic toxicology, clinical research, and drug metabolism studies.

Introduction

7-Aminoflunitrazepam is the primary urinary metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine (B76468) with sedative, anxiolytic, and muscle relaxant properties. Due to its involvement in drug-facilitated crimes, the detection and quantification of flunitrazepam and its metabolites are of significant interest in forensic toxicology. 7-Aminoflunitrazepam is a key analyte for confirming flunitrazepam exposure, as it can be detected for a longer period in urine than the parent drug.[1] This application note describes a highly selective and sensitive LC-MS/MS method for the reliable quantification of 7-aminoflunitrazepam. The use of the deuterated internal standard, this compound, compensates for matrix effects and variations in sample processing, leading to high-quality quantitative data.

Experimental

Materials and Reagents

-

7-Aminoflunitrazepam

-

This compound

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis MCX)[2] or liquid-liquid extraction (LLE) solvents (e.g., ethyl acetate)[3]

Sample Preparation

A critical step for accurate quantification is the efficient extraction of the analyte from the biological matrix. Two common methods are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).

Solid-Phase Extraction (SPE) Protocol for Urine Samples [2]

-

To 200 µL of urine, add 20 µL of the internal standard working solution (this compound).

-

Add 200 µL of 0.5 M ammonium acetate buffer (pH 5.0) containing β-glucuronidase and incubate at 50 °C for 1 hour for enzymatic hydrolysis.[2]

-

Quench the reaction with 200 µL of 4% phosphoric acid.[2]

-

Condition the SPE cartridge (e.g., Oasis MCX) as per the manufacturer's instructions.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with 200 µL of 0.02 N HCl followed by 200 µL of 20% methanol.[2]

-

Elute the analyte and internal standard with 2 x 25 µL of a 60:40 acetonitrile:methanol solution containing 5% strong ammonia (B1221849) solution.[2]

-

Dilute the eluate with 100 µL of a sample diluent (e.g., 2% acetonitrile:1% formic acid in water) before injection.[2]

Liquid-Liquid Extraction (LLE) Protocol for Urine Samples [4]

-

To a suitable volume of urine, add the internal standard (this compound).

-

Adjust the pH of the sample if necessary.

-

Add an appropriate volume of an immiscible organic solvent (e.g., ethyl acetate).

-

Vortex vigorously to ensure thorough mixing and extraction.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

Table 1: Chromatographic Conditions

| Parameter | Value |

| HPLC/UPLC Column | C18 or PFP propyl column (e.g., 100 x 2.1 mm, 5 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in water or 20 mmol/L ammonium acetate with 0.1% formic acid[5] |

| Mobile Phase B | Acetonitrile with 0.1% formic acid[5] |

| Flow Rate | 0.25 mL/min[5] |

| Injection Volume | 5 µL[5] |

| Column Temperature | Room temperature or controlled at 40 °C |

| Gradient | A typical gradient starts with a high percentage of mobile phase A, ramping up the percentage of mobile phase B to elute the analyte, followed by a re-equilibration step. |

Table 2: Mass Spectrometric Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 5500 V[5] |

| Source Temperature | 450 °C[5] |

| Curtain Gas | 25 psi[5] |

| Nebulizing Gas (GS1) | 35 psi[5] |

| Heater Gas (GS2) | 35 psi[5] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

Table 3: MRM Transitions and Parameters

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Declustering Potential (DP) | Collision Energy (CE) |

| 7-Aminoflunitrazepam | 284.1 | 135.1 | 51 V | 39 V |

| 7-Aminoflunitrazepam | 284.1 | 226.0 | 51 V | 49 V |

| This compound | 291.1 | 135.1 | (Typically similar to analyte) | (Typically similar to analyte) |

| This compound | 291.1 | 233.0 | (Typically similar to analyte) | (Typically similar to analyte) |

Note: The specific DP and CE values may require optimization on the instrument used.

Results and Discussion

The described method provides excellent sensitivity and selectivity for the quantification of 7-aminoflunitrazepam. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by correcting for any analyte loss during sample preparation and for matrix-induced ion suppression or enhancement. The chromatographic conditions are optimized to provide good peak shape and resolution, separating the analyte from potential interferences in the matrix. The MRM transitions are highly specific to 7-aminoflunitrazepam and its deuterated analog, ensuring confident identification and quantification.

Workflow Diagrams

Caption: Experimental workflow for LC-MS/MS analysis.

Caption: Solid-Phase Extraction (SPE) protocol.

Conclusion

The LC-MS/MS method detailed in this application note is a reliable and robust tool for the quantitative analysis of 7-aminoflunitrazepam in biological samples. The use of a deuterated internal standard, coupled with the high selectivity of tandem mass spectrometry, provides the accuracy and precision required for demanding applications in forensic toxicology and clinical research. The provided protocols for sample preparation and instrumental analysis can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

- 1. academic.oup.com [academic.oup.com]

- 2. lcms.cz [lcms.cz]

- 3. tandfonline.com [tandfonline.com]

- 4. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Segmental hair analysis for flunitrazepam and 7-aminoflunitrazepam in users: a comparison to existing literature - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of 7-Aminoflunitrazepam in Urine Using 7-Aminoflunitrazepam-D7 as an Internal Standard

Abstract

This application note describes robust and sensitive methods for the quantitative analysis of 7-aminoflunitrazepam (B158405), the primary urinary metabolite of flunitrazepam (Rohypnol), using 7-aminoflunitrazepam-D7 as an internal standard. Flunitrazepam is a potent benzodiazepine (B76468), and monitoring its metabolite is crucial in clinical toxicology, forensic analysis, and urine drug testing programs.[1] The protocols provided detail both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering flexibility for laboratories with different instrumentation. The use of a stable isotope-labeled internal standard like this compound is critical for accurate quantification by correcting for matrix effects and variations during sample preparation and analysis.[1][2]

Introduction

Flunitrazepam is a benzodiazepine with sedative, hypnotic, and amnesic effects. Due to its potential for misuse, including in cases of drug-facilitated sexual assault, sensitive and specific detection methods for its major metabolite, 7-aminoflunitrazepam, in urine are essential.[3][4][5] Stable isotope-labeled internal standards are the gold standard for mass spectrometry-based quantification, as they co-elute with the analyte of interest and exhibit similar ionization and fragmentation behavior, thus compensating for analytical variability. This compound is an ideal internal standard for the quantification of 7-aminoflunitrazepam.[1][2] This document provides detailed protocols for sample preparation and analysis using both LC-MS/MS and GC-MS.

Data Presentation

Table 1: Performance Characteristics of the LC-MS/MS Method

| Parameter | Value | Reference |

| Limit of Quantification (LOQ) | 0.05 - 2.5 ng/mL | [6][7][8] |

| Linearity Range | 0.1 - 50 ng/mL | [8] |

| Intraday Precision (%CV) | 0.6 - 4.6% | [6][7] |

| Interday Precision (%CV) | 0.1 - 9.4% | [6][7][8] |

| Accuracy (Within-day) | 80.8 - 108.7% | [6][7] |

| Accuracy (Between-day) | 80.5 - 118.0% | [6][7] |

| Recovery | 70.5 - 96.7% | [6][7] |

Table 2: Performance Characteristics of the GC-MS Method

| Parameter | Value | Reference |

| Limit of Detection (LOD) | 2.5 ng/mL | [9] |

| Limit of Quantification (LOQ) | 5.0 ng/mL | [9] |

| Repeatability RSDr (%) | < 9.91% | [9] |

| Reproducibility RSDR (%) | < 14.84% | [9] |

| Calibration Range | 80 - 200 ng/mL | [9] |

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of 7-Aminoflunitrazepam in Urine

This protocol is adapted from methodologies described in multiple studies.[3][4][6][8][10]

1. Materials and Reagents

-

7-Aminoflunitrazepam and this compound standards

-

β-glucuronidase

-

Acetate (B1210297) or phosphate (B84403) buffer (pH 5-6)

-

Methanol, acetonitrile, formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., CleanScreen DAU) or liquid-liquid extraction solvents (e.g., ethyl acetate)[3][4][9]

2. Sample Preparation

-

Pipette 1 mL of urine into a labeled tube.

-

Add 50 µL of the this compound internal standard working solution (concentration to be optimized based on expected analyte levels, e.g., 400 µg/L).[10]

-

Add 1 mL of buffer and 40 µL of β-glucuronidase.[10]

-

Vortex and incubate at 60°C for 1-2 hours for enzymatic hydrolysis.[3][4]

-

Allow the sample to cool to room temperature.

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the hydrolyzed sample onto the cartridge.

-

Wash the cartridge with deionized water and a weak organic solvent (e.g., 100% methanol) to remove interferences.[10]

-

Elute the analyte and internal standard with an appropriate elution solvent (e.g., a mixture of ethyl acetate and methanol).[11]

-

-

Liquid-Liquid Extraction (LLE) (Alternative to SPE):

-

Evaporate the eluate or organic layer to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis (e.g., 80:20 water:methanol).[12]

3. LC-MS/MS Conditions

-

LC System: Agilent 1200 series or equivalent

-

Column: C18 column (e.g., 3.0 x 100 mm, 2.7 µm)[12]

-

Mobile Phase A: 0.01% Formic acid in water[12]

-

Mobile Phase B: 0.01% Formic acid in acetonitrile[12]

-

Gradient: A typical gradient would start at 90% A, ramp to 50% A over 5 minutes, then to 5% A, hold, and return to initial conditions.[12]

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5-10 µL

-

MS System: Triple quadrupole mass spectrometer (e.g., Xevo TQ-S micro)[12]

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

MRM Transitions: To be determined by infusing pure standards.

Protocol 2: GC-MS Analysis of 7-Aminoflunitrazepam in Urine

This protocol is based on a collaborative study for the determination of 7-aminoflunitrazepam.[9]

1. Materials and Reagents

-

7-Aminoflunitrazepam and this compound standards

-

Carbonate buffer

-

Ethyl acetate

-

Derivatizing agent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

2. Sample Preparation

-

To 2 mL of urine, add 100 µL of the internal standard solution (e.g., 100 µg/mL this compound).[9]

-

Add 1 mL of carbonate buffer solution and 5 mL of ethyl acetate.[9]

-

Vortex for 5 minutes and centrifuge at 1500 rpm for 5 minutes.[9]

-

Transfer the upper organic layer to a clean test tube.[9]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[9]

-

Derivatization: Add the derivatizing reagent (e.g., MSTFA) to the dried extract to form the TMS-derivative.[9]

3. GC-MS Conditions

-

GC System: Agilent 6890 or equivalent

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness)[9]

-

Carrier Gas: Helium at a flow rate of 0.8-1.2 mL/min[9]

-

Injector: Splitless mode at 260°C[9]

-

Oven Program: Start at 150°C (hold for 1 min), ramp to 300°C at 20°C/min, and hold for 3.5 min.[9]

-

MS System: Agilent 5973N or equivalent

-

Interface Temperature: 280°C[9]

-

Mode: Selected Ion Monitoring (SIM)

-

Ions for TMS-7-aminoflunitrazepam: m/z 355 (quantifier), 326, 327[9]

-

Ions for TMS-7-aminoflunitrazepam-D7: m/z 362 (quantifier), 333, 334[9]

Visualizations

Caption: LC-MS/MS workflow for 7-aminoflunitrazepam analysis.

Caption: GC-MS workflow for 7-aminoflunitrazepam analysis.

Conclusion

The described LC-MS/MS and GC-MS methods, utilizing this compound as an internal standard, provide reliable and accurate quantification of 7-aminoflunitrazepam in urine. These protocols are suitable for high-throughput screening and confirmation in clinical and forensic settings. The choice between LC-MS/MS and GC-MS will depend on the specific requirements of the laboratory, including desired sensitivity and available instrumentation. Both methods demonstrate acceptable performance characteristics for routine drug testing.

References

- 1. This compound | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]

- 2. researchgate.net [researchgate.net]

- 3. dl.astm.org [dl.astm.org]

- 4. Analysis of biofluids for flunitrazepam and metabolites by electrospray liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous quantification of urine flunitrazepam, nimetazepam and nitrazepam by using liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quantification of 7-aminoflunitrazepam in human urine by polymeric monolith-based capillary liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jfda-online.com [jfda-online.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Extraction and analysis of flunitrazepam/7-aminoflunitrazepam in blood and urine by LC-PDA and GC-MS using butyl SPE columns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. lcms.cz [lcms.cz]

Application Note and Protocol for Solid-Phase Extraction of 7-Aminoflunitrazepam from Whole Blood

This document provides a detailed protocol for the solid-phase extraction (SPE) of 7-aminoflunitrazepam (B158405), the primary metabolite of flunitrazepam, from whole blood samples. This methodology is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this analyte in a complex biological matrix.

Introduction

7-Aminoflunitrazepam is the main metabolite of flunitrazepam (Rohypnol®), a potent benzodiazepine. Due to the extensive metabolism of the parent drug, 7-aminoflunitrazepam is often the primary target analyte in toxicological and forensic investigations, especially in stored blood samples where flunitrazepam can degrade.[1] Solid-phase extraction is a widely used technique for the cleanup and concentration of analytes from biological matrices prior to chromatographic analysis, offering high recovery and cleaner extracts compared to traditional liquid-liquid extraction.[2][3][4] This protocol outlines a common SPE procedure using mixed-mode or polymeric cartridges, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Summary

The following table summarizes quantitative data from various studies on the solid-phase extraction of 7-aminoflunitrazepam from blood or plasma.

| SPE Sorbent | Analytical Method | Sample Volume | Recovery (%) | LOQ (ng/mL) | LOD (ng/mL) | Reference |

| Butyl | GC-MS (SIM) | Not Specified | Not Specified | 1.0 | Not Specified | [5] |

| Mixed-Mode | HPLC-UV | 0.5 mL (Serum) | >90 (approx.) | Not Specified | 1.0 | [1][6] |

| Monolithic C18 SpinTip | UPLC-Q-ToF-MS | 20 µL (Plasma) | 93.5 - 118 | 0.5 - 250 (Linear Range) | 0.2 - 0.5 | [7] |

| ISOLUTE® SLE+ | GC/MS | 1 mL (Whole Blood) | Good | 10 | Not Specified | [2] |